Septamycin

Description

Properties

CAS No. |

54927-63-8 |

|---|---|

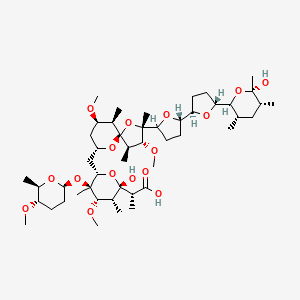

Molecular Formula |

C48H82O16 |

Molecular Weight |

915.2 g/mol |

IUPAC Name |

2-[2-hydroxy-6-[[2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]propanoic acid |

InChI |

InChI=1S/C48H82O16/c1-24-21-25(2)46(10,51)63-40(24)35-16-15-33(58-35)34-17-19-37(59-34)45(9)42(56-14)28(5)48(64-45)26(3)36(54-12)22-31(60-48)23-38-44(8,62-39-20-18-32(53-11)30(7)57-39)41(55-13)27(4)47(52,61-38)29(6)43(49)50/h24-42,51-52H,15-23H2,1-14H3,(H,49,50) |

InChI Key |

QZVSDERYSHAHPU-UHFFFAOYSA-N |

SMILES |

C[C@@H]1[C@@H](OC)[C@](C2O[C@H]([C@@H]3O[C@@H](C4[C@@H](C)C[C@@H](C)[C@@](C)(O)O4)CC3)CC2)(C)O[C@]1([C@H](C)[C@H](OC)C5)O[C@@H]5C[C@H]6[C@@](O[C@H]7CC[C@H](OC)[C@@H](C)O7)(C)[C@@H](OC)[C@@H](C)[C@]([C@@H](C)C(O)=O)(O)O6 |

Canonical SMILES |

CC1CC(C(OC1C2CCC(O2)C3CCC(O3)C4(C(C(C5(O4)C(C(CC(O5)CC6C(C(C(C(O6)(C(C)C(=O)O)O)C)OC)(C)OC7CCC(C(O7)C)OC)OC)C)C)OC)C)(C)O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Septamycin; A28695A; A 28695A; A-28695A |

Origin of Product |

United States |

Foundational & Exploratory

Septamycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Septamycin is a polyether antibiotic first isolated from Streptomyces hygroscopicus strain NRRL 5678.[1] As a member of the carboxylic acid ionophore class of antibiotics, it exhibits potent activity against Gram-positive bacteria and the protozoan parasite Eimeria tenella, a causative agent of coccidiosis in poultry.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and physicochemical properties of this compound. It includes detailed, albeit generalized, experimental protocols for its fermentation and purification, summaries of its known quantitative data, and visual representations of its isolation workflow and mechanism of action. This document is intended to serve as a foundational resource for researchers interested in the study and development of this compound and related polyether antibiotics.

Discovery and Producing Organism

This compound was first described in 1975 by Keller-Juslén and colleagues, who isolated it from the fermentation broth of Streptomyces hygroscopicus strain NRRL 5678.[1] It was later found to be identical to the antibiotic A28695A, which was isolated from Streptomyces albus.[1] this compound is a monocarboxylic acid that forms a sodium salt with the molecular formula C₄₈H₈₁NaO₁₆.[1][2] Its structure is characterized by a thirty-carbon backbone containing seven heterocyclic rings.[1]

Physicochemical and Quantitative Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula (Sodium Salt) | C₄₈H₈₁NaO₁₆ | [1][2] |

| Molecular Weight (Sodium Salt) | 937.13 g/mol | [2] |

| Appearance | Colorless prisms (as the free acid) | |

| Solubility | Soluble in methanol and alkaline water | [3] |

| UV Absorption | No characteristic absorption maxima | |

| CAS Number (Sodium Salt) | 55924-40-8 | [2] |

Table 2: Antimicrobial Activity of this compound

| Target Organism | Activity | Reference |

| Gram-positive bacteria | Active | [1] |

| Eimeria tenella | Active | [1] |

Experimental Protocols

The following protocols are based on generalized methods for the fermentation of Streptomyces and the isolation of polyether antibiotics. Specific parameters for optimal this compound production may require further optimization.

Fermentation of Streptomyces hygroscopicus NRRL 5678

This protocol describes a typical submerged fermentation process for the production of secondary metabolites from Streptomyces.

3.1.1. Media Preparation

A variety of media can be used for the cultivation of Streptomyces hygroscopicus. A common approach involves a seed medium for initial growth and a production medium optimized for antibiotic synthesis.

-

Seed Medium (per liter):

-

Glucose: 10 g

-

Yeast Extract: 4 g

-

Malt Extract: 10 g

-

CaCO₃: 2 g

-

Adjust pH to 7.0-7.2 before sterilization.

-

-

Production Medium (per liter):

-

Glycerol: 11.5 g

-

Arginine: 0.75 g

-

K₂HPO₄: 1 g

-

MgSO₄·7H₂O: 0.5 g

-

NaCl: 3 g

-

(NH₄)₂HPO₄: 0.5 g

-

Adjust pH to 7.0 before sterilization.

-

3.1.2. Fermentation Procedure

-

Inoculation: Inoculate the seed medium with a spore suspension or a vegetative mycelial culture of Streptomyces hygroscopicus NRRL 5678.

-

Seed Culture Incubation: Incubate the seed culture at 28-30°C for 48-72 hours with shaking at 200-250 rpm.

-

Production Culture: Transfer an appropriate volume (e.g., 5-10% v/v) of the seed culture to the production medium.

-

Production Incubation: Incubate the production culture at 28-30°C for 5-7 days with vigorous aeration and agitation. Monitor pH and antibiotic production periodically.

Extraction and Purification of this compound

The following is a general procedure for the extraction and purification of a polyether antibiotic like this compound from a fermentation broth.

-

Harvesting: After the fermentation period, separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

-

Solvent Extraction:

-

Adjust the pH of the supernatant to acidic (e.g., pH 3-4) with an appropriate acid.

-

Extract the acidified broth with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform, repeated 2-3 times.

-

Combine the organic extracts.

-

-

Concentration: Concentrate the pooled organic extracts in vacuo using a rotary evaporator to obtain a crude oily residue.

-

Silica Gel Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

-

Apply the concentrated extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol gradient.

-

Collect fractions and monitor for the presence of this compound using a suitable method such as thin-layer chromatography (TLC) followed by a bioassay or specific staining.

-

-

Crystallization:

-

Combine the active fractions and concentrate to dryness.

-

Dissolve the residue in a minimal amount of a suitable solvent and induce crystallization by slow evaporation or by the addition of a non-solvent.

-

Collect the crystals by filtration and wash with a cold solvent.

-

-

Final Purification (Optional): For higher purity, the crystalline material can be further purified by preparative High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation and purification of this compound.

Proposed Biosynthetic Pathway Relationship

While the specific biosynthetic gene cluster for this compound in S. hygroscopicus NRRL 5678 has not been fully elucidated in publicly available literature, it is understood to be a polyketide. The biosynthesis of polyether antibiotics generally follows a pathway involving large, modular polyketide synthases (PKS).

References

- 1. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a simple and rapid HPLC-MS/MS method for quantification of streptomycin in mice and its application to plasma pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Streptomyces albus G produces an antibiotic complex identical to paulomycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

Septamycin: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Septamycin is a polyether ionophore antibiotic first isolated from strains of Streptomyces hygroscopicus and Streptomyces albus.[1] As a member of the polyether class of antibiotics, it exhibits potent activity against Gram-positive bacteria and coccidial parasites by disrupting transmembrane ion gradients essential for cellular function. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies pertaining to this compound.

Chemical Structure and Properties

This compound is a complex polycyclic ether with a monocarboxylic acid functional group. Its chemical formula is C48H82O16, and it has a molecular weight of approximately 915.17 g/mol .[1] The intricate structure of this compound features multiple heterocyclic ether rings, hydroxyl groups, and methyl substitutions, which contribute to its ionophoric activity.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C48H82O16 | [1] |

| Molecular Weight | 915.17 g/mol | [1] |

| CAS Number | 54927-63-8 | |

| Appearance | White crystalline substance | Keller-Juslén et al., 1975 |

| Melting Point | 103 - 105 °C (as the sodium salt) | Keller-Juslén et al., 1975 |

| Solubility | Soluble in most organic solvents, practically insoluble in water. | Keller-Juslén et al., 1975 |

| UV λmax (in Methanol) | No characteristic absorption above 220 nm | Keller-Juslén et al., 1975 |

| Optical Rotation [α]D20 | +28.5° (c=1.0 in chloroform) | Keller-Juslén et al., 1975 |

Biological Activity and Mechanism of Action

This compound's biological activity stems from its ability to act as an ionophore, a lipid-soluble molecule that can transport cations across biological membranes. This process disrupts the delicate electrochemical gradients that are vital for numerous cellular processes, including ATP synthesis, pH homeostasis, and signal transduction.

The mechanism of action involves the this compound molecule forming a lipophilic complex with a cation, typically a monovalent alkali metal ion such as K+ or Na+. The exterior of the this compound molecule is hydrophobic, allowing it to readily partition into the lipid bilayer of the cell membrane. The interior of the molecule contains a polar cavity rich in oxygen atoms from the ether and hydroxyl groups, which coordinate with the chelated cation. This complex then diffuses across the membrane, releasing the cation on the other side and thereby dissipating the ion gradient. This uncontrolled ion transport leads to cell death.

Experimental Protocols

The following are summaries of the key experimental protocols for the fermentation, isolation, and characterization of this compound, based on the methods described by Keller-Juslén et al. (1975).

Fermentation

A strain of Streptomyces hygroscopicus (NRRL 5678) is cultured in a suitable fermentation medium under aerobic conditions. The medium typically contains a carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal), and mineral salts. The fermentation is carried out at a controlled temperature (e.g., 28°C) and pH for a period of several days to allow for the production of this compound.

Isolation and Purification

-

Extraction: The fermentation broth is first filtered to separate the mycelium from the culture filtrate. The mycelium is then extracted with a water-miscible organic solvent, such as acetone. The acetone extract is concentrated under vacuum.

-

Solvent Partitioning: The concentrated extract is partitioned between an immiscible organic solvent (e.g., ethyl acetate) and water. The this compound, being lipophilic, will preferentially move into the organic phase.

-

Chromatography: The crude extract from the organic phase is further purified using column chromatography. A common stationary phase is silica gel, and the mobile phase is a gradient of organic solvents (e.g., hexane-ethyl acetate).

-

Crystallization: The fractions containing pure this compound are pooled, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system (e.g., acetone-water) to yield pure crystalline this compound.

Characterization

The structure and purity of the isolated this compound can be confirmed using a variety of analytical techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyl (-OH) and carboxyl (-COOH) groups.

-

X-ray Crystallography: To determine the precise three-dimensional structure of the molecule. The absolute configuration of this compound was established by X-ray analysis of its p-bromophenacyl derivative.[1]

Conclusion

This compound remains a molecule of significant interest due to its potent biological activity as a polyether ionophore. A thorough understanding of its chemical structure, properties, and mechanism of action is crucial for its potential development as a therapeutic agent and as a tool in cell biology research. The experimental protocols outlined in this guide provide a foundation for the consistent production and characterization of this complex natural product.

References

The Biological Activity of Septamycin: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Septamycin is a polyether ionophore antibiotic produced by strains of Streptomyces hygroscopicus and Streptomyces albus.[1] As a member of the carboxyl polyether class, it exhibits potent biological activity, particularly against gram-positive bacteria.[1][2][3][4] Its mechanism of action involves the transport of cations across cellular membranes, leading to the disruption of critical ion gradients and subsequent cell death. This technical guide provides an in-depth overview of this compound's antibacterial properties, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visualization of its operational pathways.

Core Mechanism of Action: Ionophore Activity

This compound functions as a carrier ionophore, a class of molecules that reversibly bind and transport ions across biological membranes.[2][3] Structurally, this compound is a monocarboxylic acid with a thirty-carbon backbone and seven heterocyclic rings, which create a lipophilic exterior and a hydrophilic core.[1] This conformation allows it to sequester a monovalent cation, primarily sodium (Na+), within its core.

The lipophilic exterior enables the this compound-ion complex to dissolve into and traverse the lipid bilayer of the bacterial cell membrane. By ferrying cations from the extracellular environment into the cytoplasm, this compound disrupts the electrochemical gradients essential for bacterial survival. This influx of cations collapses the membrane potential, a critical energy source for processes such as ATP synthesis, solute transport, and motility. The sustained dissipation of this gradient ultimately leads to metabolic collapse and bacterial cell death.

Caption: Mechanism of this compound as a sodium ionophore disrupting bacterial membrane potential.

Antibacterial Efficacy: Quantitative Data

This compound demonstrates significant activity against a wide array of gram-positive bacteria. Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. While specific data for individual species is sparse in publicly available literature, comprehensive reviews of polyether ionophores report a potent activity range for this compound.

| Target Bacteria | Reported MIC Range (µg/mL) | Reference |

| Gram-Positive Bacteria | 0.006 - 12.5 | [2] |

| Escherichia coli (Gram-Negative) | 0.1 | [2] |

Note: The reported activity against E. coli is noteworthy as polyether ionophores are generally considered inactive against gram-negative bacteria, suggesting a potentially broader spectrum for this compound than other compounds in its class.[2]

Experimental Protocols

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of this compound against a target gram-positive bacterium, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound sodium salt

-

Target bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Sterile dimethyl sulfoxide (DMSO) for stock solution

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35 ± 2°C)

Procedure:

-

Stock Solution Preparation: Prepare a 1.28 mg/mL stock solution of this compound in DMSO.

-

Bacterial Inoculum Preparation:

-

Select 3-5 isolated colonies of the bacterial strain from an overnight agar plate.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Serial Dilution:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Add an additional 100 µL of the this compound stock solution to the first column of wells, resulting in a concentration of 64 µg/mL.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. This creates a concentration range from 64 µg/mL to 0.125 µg/mL.

-

Column 11 serves as the positive control (inoculum, no drug), and column 12 serves as the negative control (MHB only).

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours under ambient atmospheric conditions.

-

Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (i.e., the well is clear).[5][6]

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of this compound against a mammalian cell line.

Materials:

-

Human cell line (e.g., HEK293 or HepG2)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound sodium salt

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

Sterile 96-well cell culture plates

-

CO₂ Incubator (37°C, 5% CO₂)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed the 96-well plate with cells at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

-

Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with medium only (no cells) as a blank and wells with cells and medium (no drug) as a vehicle control.

-

Incubate the plate for 24-48 hours in a CO₂ incubator.

-

-

MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

-

Caption: Workflow for an in vitro cytotoxicity evaluation using the MTT assay.

Impact on Bacterial Signaling and Cellular Processes

The primary action of this compound—disruption of the cell membrane potential—triggers a cascade of downstream inhibitory effects on essential bacterial signaling and metabolic pathways. Bacterial cells rely on a stable proton motive force and ion gradients to power numerous functions. The uncontrolled ion flux mediated by this compound short-circuits this system, leading to widespread cellular dysfunction.

Key processes affected include:

-

ATP Synthesis: The dissipation of the proton motive force directly inhibits ATP synthase, starving the cell of its primary energy currency.

-

Nutrient Transport: Many active transport systems that import essential nutrients are coupled to the membrane potential; their function is severely impaired.

-

Protein and Nucleic Acid Synthesis: While not a direct inhibitor of ribosomes or polymerases, the lack of ATP and essential precursors halts these energy-intensive synthetic processes.

-

Cell Wall Synthesis: The integrity and synthesis of the peptidoglycan layer are also energy-dependent and can be compromised by the collapse of membrane potential.

Caption: Logical relationship of this compound's primary action to downstream cellular effects.

References

- 1. This compound, a polyether antibiotic. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on a new polyether antibiotic, Ro 21-6150 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mutalomycin, a new polyether antibiotic taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. idexx.com [idexx.com]

An In-Depth Technical Guide on the Early Studies and Characterization of Septamycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Septamycin is a polyether antibiotic produced by the bacterium Streptomyces hygroscopicus. As a member of the ionophore class of antibiotics, it functions by disrupting the normal transmembrane ion gradients in target organisms. This technical guide provides a comprehensive overview of the early scientific studies that led to the discovery, isolation, and characterization of this compound, with a focus on its chemical properties, biological activity, and mechanism of action.

Discovery and Isolation

This compound was first isolated from a strain of Streptomyces hygroscopicus (NRRL 5678). Early research identified it as a monocarboxylic acid that is typically isolated as its sodium salt, with the chemical formula C48H81NaO16.[1] Structural analysis revealed a complex molecule with a thirty-carbon backbone and seven heterocyclic rings.[1] Further comparative studies showed that this compound is identical to the antibiotic A28695A, which was isolated from Streptomyces albus (NRRL 3883).[1]

Experimental Protocol: Fermentation and Isolation of this compound

The following is a representative protocol for the fermentation and isolation of polyether antibiotics like this compound from Streptomyces species, based on common methodologies from early studies.

1. Fermentation:

-

A pure culture of Streptomyces hygroscopicus NRRL 5678 is used to inoculate a seed medium (e.g., tryptone-yeast extract-glucose broth).

-

The seed culture is incubated for 48-72 hours at 28-30°C with shaking (200-250 rpm).

-

The seed culture is then transferred to a larger production medium formulated to enhance antibiotic production (e.g., containing soybean meal, glucose, and mineral salts).

-

The production culture is fermented for 5-7 days under controlled conditions of temperature, pH, and aeration.

2. Isolation:

-

The fermented broth is harvested and the mycelium is separated from the supernatant by filtration or centrifugation.

-

The antibiotic is extracted from the mycelial cake using an organic solvent such as methanol or acetone.

-

The solvent extract is concentrated under reduced pressure.

-

The crude extract is then subjected to a series of chromatographic purification steps, which may include:

-

Solvent-solvent extraction (e.g., ethyl acetate-water).

-

Silica gel column chromatography with a gradient of solvents (e.g., chloroform-methanol).

-

Further purification by preparative thin-layer chromatography (TLC) or crystallization.

-

-

The final purified product is typically obtained as the sodium salt.

Diagram of the this compound Isolation Workflow

Caption: A generalized workflow for the fermentation, isolation, and purification of this compound.

Structural Characterization

The chemical structure of this compound was elucidated through a combination of spectroscopic and crystallographic techniques. The absolute configuration was determined by X-ray analysis of its p-bromophenacyl derivative.[1] Nuclear Magnetic Resonance (NMR) spectroscopy studies of this compound and its sodium salt in solution revealed its three-dimensional conformation. These studies showed that the backbone of the molecule forms a pseudocyclic structure through a head-to-tail hydrogen bond. In the presence of a sodium ion, the ion is held within a central cavity by coordination with six to seven oxygen atoms. The exterior of the molecule is lipophilic, which allows it to reside within and traverse cell membranes.

Biological Activity

This compound exhibits activity primarily against Gram-positive bacteria and is also effective against the protozoan parasite Eimeria tenella, the causative agent of coccidiosis in poultry.[1]

Antibacterial Activity

Table 1: Reported Minimum Inhibitory Concentration (MIC) of this compound

| Target Organism | Gram Stain | MIC (µg/mL) |

| Escherichia coli | Negative | 0.1[2] |

Anticoccidial Activity

This compound has demonstrated significant efficacy against Eimeria tenella, a major cause of coccidiosis in chickens. This has been a primary area of interest for its application in veterinary medicine.

Table 2: Anticoccidial Activity of this compound

| Target Organism | Disease | Activity |

| Eimeria tenella | Chicken Coccidiosis | Effective[1] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The following is a generalized broth microdilution protocol for determining the MIC of an antibiotic.

1. Preparation of Antibiotic Stock Solution:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration.

2. Preparation of Microtiter Plates:

-

A 96-well microtiter plate is used.

-

A serial two-fold dilution of the this compound stock solution is prepared in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth) across the wells of the plate.

-

Control wells are included: a positive control (medium with bacteria, no antibiotic) and a negative control (medium only).

3. Inoculum Preparation:

-

The test bacterium is grown in broth to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).

-

The bacterial suspension is then diluted to the final inoculum concentration.

4. Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

The plate is incubated at 37°C for 16-20 hours.

5. Determination of MIC:

-

After incubation, the wells are visually inspected for turbidity (bacterial growth).

-

The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth.

Mechanism of Action: Ionophore Activity

This compound, like other polyether antibiotics, functions as an ionophore. Its structure, with a hydrophilic core and a lipophilic exterior, allows it to bind to cations and transport them across biological membranes. This disrupts the delicate ion gradients (e.g., of Na+ and K+) that are essential for numerous cellular processes, including maintaining membrane potential, nutrient transport, and pH homeostasis. The disruption of these gradients ultimately leads to cell death. The mechanism is an electroneutral exchange, where the ionophore can exchange a proton for a cation across the membrane.[3]

Diagram of the Ionophore Mechanism of Action

Caption: The catalytic cycle of this compound as an ionophore, transporting cations into the cell.

Conclusion

The early studies on this compound laid the groundwork for understanding this complex polyether antibiotic. They established its origin, chemical nature, and primary biological activities. While more recent research has expanded on these findings, the foundational work of its discovery, isolation, and initial characterization remains a cornerstone for the ongoing investigation of this compound and other ionophores in the development of new therapeutic agents. The unique ability of this compound to disrupt ion transport continues to make it a subject of interest for its potential applications in both veterinary and human medicine.

References

- 1. This compound, a polyether antibiotic. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structures and Properties of Naturally Occurring Polyether Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Septamycin Production from Streptomyces hygroscopicus

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Streptomyces hygroscopicus is a Gram-positive, filamentous bacterium belonging to the phylum Actinobacteria, renowned for its remarkable capacity to produce a vast array of secondary metabolites.[1][2] This genus is responsible for producing over two-thirds of the clinically useful antibiotics of natural origin.[2][3][4] Among the approximately 180 bioactive compounds secreted by S. hygroscopicus, the polyether antibiotic Septamycin stands out for its significant biological activities.[1] this compound is a metal-complexing monocarboxylic acid that demonstrates potent activity against Gram-positive bacteria and the protozoan parasite Eimeria tenella, the causative agent of coccidiosis in poultry.[5] This guide provides an in-depth technical overview of the biosynthesis, production, isolation, and characterization of this compound from its natural source, S. hygroscopicus, intended to serve as a comprehensive resource for researchers in the field of natural product discovery and development.

The Antibiotic: this compound

This compound is classified as a polyether antibiotic, a class of lipid-soluble compounds characterized by multiple heterocyclic ether rings and a terminal carboxylic acid group. Its chemical formula as a sodium salt is C48H81NaO16.[5] The structure consists of a thirty-carbon backbone forming seven heterocyclic rings, which enables it to form stable complexes with monovalent and divalent cations, facilitating their transport across biological membranes. This ionophoric activity is central to its mechanism of action and antimicrobial properties.

Biosynthesis and Regulation

The production of antibiotics and other secondary metabolites in Streptomyces is a complex, tightly regulated process, typically initiated during the stationary phase of growth.[6] The genetic blueprints for these compounds are encoded in large biosynthetic gene clusters (BGCs).[1][7] While the specific BGC for this compound is not detailed in this guide, polyether antibiotics are generally synthesized by Type I polyketide synthases (PKSs). These large, modular enzyme complexes sequentially add and modify simple carboxylic acid precursors to build the complex carbon skeleton of the molecule.

The regulation of these BGCs is multifactorial, involving cluster-situated regulators (CSRs) that respond to a variety of physiological and environmental signals, including nutrient availability, population density, and developmental state.[7] These signals can trigger a cascade of gene expression leading to the onset of antibiotic production.

Production via Fermentation

The industrial production of antibiotics from Streptomyces is predominantly achieved through submerged fermentation in large-scale bioreactors.[8] Optimizing fermentation parameters is critical for maximizing the yield of the target metabolite.

Quantitative Data: Optimal Fermentation Conditions

The following table summarizes the optimal conditions for antibiotic production by a strain of S. hygroscopicus, which can serve as a starting point for this compound production.[9]

| Parameter | Optimal Value | Reference |

| Nitrogen Source | Arginine | [9] |

| Carbon Source | Glycerol | [9] |

| Arginine Conc. | 0.75 g/L | [9] |

| Glycerol Conc. | 11.5 g/L | [9] |

| Temperature | 30°C | [9] |

| pH | 7.0 | [9] |

| Incubation Period | 7 days | [9] |

Note: These values were established for antibiotic production by S. hygroscopicus D1.5 and may require further optimization for specific strains and this compound yield.

Isolation and Purification

Following fermentation, the bioactive compound must be extracted from the culture broth and purified. The general strategy involves solvent extraction followed by chromatographic separation.

Biological Activity

This compound exhibits a targeted spectrum of activity, primarily against Gram-positive bacteria.[5] The table below provides an example of the antimicrobial activity data for compounds isolated from a Streptomyces species, illustrating the metrics used to quantify potency.

Quantitative Data: Example Antimicrobial Activity

The following data for antimicrobial compounds from Streptomyces cyaneofuscatus is presented as an example of how bioactivity is reported. The Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50) are common metrics.[10]

| Test Organism | Type | Activity Metric (IC50) | Reference |

| Escherichia coli | Gram-Negative | 2.10 µg/mL | [10] |

| Staphylococcus aureus | Gram-Positive | 43.63 µg/mL | [10] |

| Pseudomonas aeruginosa | Gram-Negative | > 8.0 µg/mL | [10] |

| Candida albicans | Yeast | > 12.6 µg/mL | [10] |

Note: This data is from S. cyaneofuscatus and serves as an illustrative example. Specific MIC values for this compound against various pathogens would need to be determined empirically.

Experimental Protocols

Protocol 1: Fermentation for Antibiotic Production

This protocol is adapted from methodologies for antibiotic production in S. hygroscopicus.[9]

-

Inoculum Preparation: Prepare a spore suspension of S. hygroscopicus from a mature culture grown on a suitable agar medium (e.g., ISP-2).

-

Medium Preparation: Prepare the fermentation medium consisting of Arginine (0.75 g/L), Glycerol (11.5 g/L), and other necessary salts. Adjust the pH to 7.0 before autoclaving.

-

Fermentation: Inoculate the sterile fermentation medium with the spore suspension (e.g., at a 2.5% v/v level).

-

Incubation: Incubate the culture in a shaker incubator at 30°C with agitation (e.g., 150 rpm) for 7 days.

-

Monitoring: Monitor the growth (biomass) and antibiotic production periodically using appropriate analytical methods (e.g., HPLC, bioassay).

Protocol 2: Extraction and Partial Purification

This protocol is a generalized method based on standard procedures for natural product isolation.[11][12]

-

Harvesting: After the fermentation period, centrifuge or filter the culture broth to separate the mycelial biomass from the supernatant.

-

Solvent Extraction: Extract the cell-free supernatant twice with an equal volume of ethyl acetate in a separatory funnel.

-

Concentration: Pool the organic phases and concentrate them to dryness under reduced pressure using a rotary evaporator.

-

Column Chromatography: Dissolve the dried crude extract in a minimal amount of solvent and load it onto a silica gel column (e.g., mesh size 230–400).

-

Elution: Elute the column with a gradient of solvents (e.g., chloroform:methanol) to separate the compounds based on polarity.

-

Fraction Analysis: Collect the fractions and analyze them for antimicrobial activity using a bioassay and for purity using techniques like TLC or HPLC.

Protocol 3: Agar Well Diffusion Assay for Antimicrobial Activity

This is a standard method for screening antimicrobial activity.[10]

-

Plate Preparation: Prepare nutrient agar plates and spread-plate them with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus).

-

Well Preparation: Aseptically create wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

-

Sample Loading: Add a defined volume (e.g., 50-100 µL) of the purified compound or crude extract at a known concentration into each well. A solvent control should also be included.

-

Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for 24 hours).

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented). The size of the zone correlates with the antimicrobial activity of the substance.

Disclaimer: This document is intended for informational purposes for a scientific audience. All laboratory procedures should be conducted in accordance with established safety protocols and guidelines.

References

- 1. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jhsmr.org [jhsmr.org]

- 3. ijabbr.com [ijabbr.com]

- 4. Antibiotics produced by Streptomyces | The Brazilian Journal of Infectious Diseases [bjid.org.br]

- 5. This compound, a polyether antibiotic. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Production of Potent Antimicrobial Compounds from Streptomyces cyaneofuscatus Associated with Fresh Water Sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isolation, screening and partial purification of antimicrobial antibiotics from soil Streptomyces sp. SCA 7 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of Polyether Antibiotics

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical milestones, key discoveries, and evolving methodologies that have shaped our understanding of polyether antibiotics, a unique class of ionophores with significant biological activities.

Introduction: A New Class of Ionophores

Polyether antibiotics, also known as polyether ionophores, are a class of lipid-soluble compounds produced primarily by various species of Streptomyces and Actinomadura bacteria.[1][2] These molecules are characterized by their unique ability to form complexes with metal cations and transport them across cellular membranes, disrupting transmembrane ion concentration gradients.[1][3] This ionophoric activity is the foundation of their broad-spectrum biological effects, which include potent antibacterial, antifungal, antiparasitic, and antiviral properties.[2][4] The term "ionophore" was first coined in 1967 to describe this remarkable ability to facilitate cation transport across biological membranes.[4][5] Structurally, they are distinguished by a backbone of multiple tetrahydrofuran and tetrahydropyran rings, a free carboxyl group, and numerous alkyl groups.[1]

The discovery of these compounds marked a significant advancement in antimicrobial research, revealing a novel mechanism of action that targets the fundamental process of ion homeostasis in microorganisms. Their primary efficacy is against Gram-positive bacteria, as the outer membrane of Gram-negative bacteria is generally impermeable to these large, hydrophobic molecules.[1][6]

The Dawn of Discovery: Early Polyether Antibiotics

The history of polyether antibiotics began in the 1950s with the isolation of nigericin from a Streptomyces hygroscopicus strain found in Nigerian soil.[7] While its antibiotic properties were recognized, its unique structure and mode of action would not be fully understood for more than a decade.

The field truly came into its own with the landmark discovery of monensin in 1967 by researchers at Eli Lilly and Company from cultures of Streptomyces cinnamonensis.[5][8] The elucidation of monensin's structure via X-ray crystallography was a pivotal moment, as it was the first polyether antibiotic to be structurally characterized, revealing the complex arrangement of cyclic ether rings that define the class.[1][8] This discovery provided the chemical framework for understanding how these molecules could selectively bind and transport cations.

Following closely on the heels of monensin, lasalocid (initially designated X-537A) was isolated from Streptomyces lasaliensis.[9][10] Unlike monensin, which shows a high preference for monovalent cations like Na+, lasalocid was found to bind and transport both monovalent and divalent cations, including Ca2+ and Mg2+.[9][11] These early discoveries laid the groundwork for a "golden age" of polyether antibiotic research, leading to the identification of over 120 distinct compounds.[2][12]

Quantitative Overview of Key Discoveries

The following table summarizes key data for the pioneering polyether antibiotics.

| Antibiotic | Year of Discovery/Structure Elucidation | Source Organism | Key Cation Selectivity |

| Nigericin | 1951 (Isolation) / 1968 (Structure) | Streptomyces hygroscopicus[7] | K+, H+[7] |

| Monensin | 1967 | Streptomyces cinnamonensis[5][8] | Na+, H+[8] |

| Lasalocid | ~1970s | Streptomyces lasaliensis[9] | Divalent (Ca2+, Mg2+), Monovalent (K+, Na+)[11][13] |

| Salinomycin | 1975 | Streptomyces albus[2] | K+ |

| Maduramicin | ~1980s | Actinomadura sp.[1] | Monovalent Cations |

| Ionomycin | 1978 | Streptomyces conglobatus[2][12] | Ca2+ >> Mg2+[2] |

Mechanism of Action: The Ion-Transport Pathway

Polyether antibiotics function by disrupting the delicate electrochemical gradients across cell membranes, which are essential for cellular life. This is achieved through a cyclical process of cation capture and release.

The mechanism involves an electroneutral exchange, typically of a cation for a proton (H+).[2] The carboxyl group on the polyether molecule plays a crucial role; in its deprotonated (anionic) state, it coordinates with a target cation, wrapping it in a lipophilic cage formed by its cyclic ether backbone. This complex can then diffuse across the lipid bilayer. On the other side of the membrane, the ionophore releases the cation in exchange for a proton, returning to its neutral, protonated state. This allows it to diffuse back to the original side, ready to repeat the cycle. This continuous, uncontrolled transport collapses the ion gradients necessary for processes like ATP synthesis and substrate transport, ultimately leading to cell death.

Mechanism of electroneutral cation/proton exchange by a polyether ionophore.

Key Experimental Protocols

The discovery and characterization of polyether antibiotics relied on a series of meticulous experimental procedures.

A common workflow was employed for isolating these compounds from fermentation broths.

-

Fermentation: A pure culture of the producing microorganism (e.g., Streptomyces cinnamonensis) is grown in a suitable liquid medium (e.g., X-medium) under optimal conditions (e.g., 28°C, 200 rpm) for several days to allow for antibiotic production.[14]

-

Solvent Extraction: The fermentation broth is acidified and extracted with a water-immiscible organic solvent, such as chloroform or ethyl acetate. The lipophilic polyether antibiotics partition into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.[14]

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography using silica gel.[14][15] A gradient of solvents, often starting with nonpolar solvents like hexane and gradually increasing polarity with chloroform and methanol, is used to separate the components.[14][15]

-

Fraction Collection and Bioassay: Eluted fractions are collected and tested for antimicrobial activity using techniques like the disc diffusion method against a sensitive indicator organism (e.g., Staphylococcus aureus).[14]

-

Crystallization: Active fractions are further purified, often by repeated chromatography or crystallization, to yield the pure antibiotic, frequently as a sodium or potassium salt.[16]

General workflow for the isolation and purification of polyether antibiotics.

The complex, non-repeating stereochemistry of polyether antibiotics presented a significant challenge to chemists.

-

Early Methods (Pre-1970s): Initial efforts relied on classical degradation studies and elemental analysis. However, the structural complexity made these methods largely impractical for complete elucidation.

-

X-ray Crystallography: This became the definitive method for determining the three-dimensional structure of polyether antibiotics.[17] The ability to form crystalline heavy-atom salts (e.g., with silver, thallium, or rubidium) was crucial.[2] The structure of the silver salt of monensin was the first to be solved this way, providing the crucial breakthrough for the entire field.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: As NMR technology advanced, particularly 13C NMR, it became an indispensable tool.[17] While early 1H NMR spectra were often too complex to interpret, biosynthetic labeling and advanced techniques later allowed for detailed structural analysis in solution, complementing the solid-state data from crystallography.[17]

Conclusion and Future Outlook

The discovery of polyether antibiotics opened a new chapter in antimicrobial research, introducing the concept of ionophore-mediated disruption of cellular homeostasis. Initially developed for veterinary applications, particularly as coccidiostats in poultry and growth promoters in ruminants, their potent biological activities continue to attract significant interest.[2][6][18] Current research is exploring their potential as anticancer agents, with some compounds showing selective activity against cancer stem cells and multidrug-resistant tumors.[2][19] The rich history of their discovery, from soil screening to complex structure elucidation, serves as a powerful example of natural product drug discovery and provides a foundation for the development of novel therapeutics targeting fundamental cellular processes.

References

- 1. agscientific.com [agscientific.com]

- 2. Structures and Properties of Naturally Occurring Polyether Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Nigericin - Wikipedia [en.wikipedia.org]

- 8. Monensin - Wikipedia [en.wikipedia.org]

- 9. Lasalocid - Wikipedia [en.wikipedia.org]

- 10. Lasalocid | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]

- 11. caymanchem.com [caymanchem.com]

- 12. scispace.com [scispace.com]

- 13. fao.org [fao.org]

- 14. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India | PLOS One [journals.plos.org]

- 15. famic.go.jp [famic.go.jp]

- 16. Isolation of a new polyether antibiotic, lonomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. taylorfrancis.com [taylorfrancis.com]

- 18. researchgate.net [researchgate.net]

- 19. Nigericin Boosts Anti-Tumor Immune Response via Inducing Pyroptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Septamycin's Role in Disrupting Ion Concentration Gradients: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of septamycin, a polyether ionophore antibiotic, and its fundamental mechanism of action: the disruption of cellular ion concentration gradients. This document outlines the core principles of its ion transport activity, summarizes key quantitative data for representative ionophores, details relevant experimental protocols for studying its effects, and provides visual diagrams of the associated mechanisms and pathways.

Core Mechanism of Action: Mobile Ion Carrier

This compound is a carboxylic ionophore produced by Streptomyces hygroscopicus.[1] Its structure, featuring a lipophilic exterior and a polar interior rich in oxygen atoms, allows it to form a coordination complex with specific cations.[2] This complex effectively shields the cation's charge, enabling it to be shuttled across the lipid bilayer of cellular and organellar membranes.

The transport mechanism operates as a mobile carrier model:

-

Complexation: At the membrane interface, the deprotonated carboxyl group of this compound, along with oxygen atoms in its backbone, coordinates with a target cation (e.g., Na⁺, K⁺), forming a neutral, lipid-soluble complex.[2]

-

Translocation: The entire ionophore-ion complex diffuses across the membrane down the cation's electrochemical gradient.

-

Decomplexation: At the opposite membrane interface, the cation is released into the lower concentration environment.

-

Return: The ionophore can then pick up a proton (H⁺), returning to its neutral, protonated state and diffusing back to the original side of the membrane to repeat the cycle. This process can also work in reverse, exchanging a cation for a proton, which is known as electroneutral antiport.

This continuous ferrying of ions dissipates the vital concentration gradients that cells maintain at great energetic cost. The collapse of these gradients across the plasma membrane and, critically, the mitochondrial inner membrane, leads to catastrophic cellular dysfunction.

References

Methodological & Application

Application Notes and Protocols for Utilizing Septamycin as an Ionophore in Mitochondrial Function Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Septamycin is a polyether, monocarboxylic acid antibiotic isolated from Streptomyces hygroscopicus. As a member of the ionophore class of compounds, it facilitates the transport of metal cations across biological membranes. Its structure allows it to form a lipophilic complex with cations, enabling their movement through the lipid bilayer, thereby disrupting ion gradients that are crucial for cellular processes. Specifically, its ability to perturb the electrochemical potential across the inner mitochondrial membrane makes it a valuable tool for studying mitochondrial function and dysfunction.

While detailed studies on this compound's specific effects on mitochondria are limited, its mechanism is analogous to other well-characterized polyether ionophores like salinomycin. These ionophores typically function as cation/proton exchangers. For instance, salinomycin acts as a potent K+/H+ exchanger, dissipating the mitochondrial membrane potential and affecting respiration and ATP synthesis. This document provides generalized protocols and application notes based on the expected effects of a this compound-like ionophore on mitochondrial function. Researchers should note that these protocols may require optimization for this compound-specific concentrations and kinetics.

Mechanism of Action in Mitochondria

This compound, as a polyether ionophore, is expected to insert into the inner mitochondrial membrane and act as a mobile carrier for cations. Based on its structural similarity to other ionophores, it likely facilitates an electroneutral exchange of a monovalent cation (such as K+) for a proton (H+). This action has profound consequences for mitochondrial bioenergetics:

-

Dissipation of Ion Gradients: The exchange of cytosolic K+ for matrix H+ disrupts both the pH gradient (ΔpH) and the electrical potential (ΔΨm) across the inner mitochondrial membrane.

-

Impact on Proton Motive Force: The proton motive force (PMF), which is the sum of ΔpH and ΔΨm, is the primary energy source for ATP synthesis by ATP synthase. By disrupting these gradients, this compound is expected to inhibit oxidative phosphorylation.

-

Effects on Respiration: The disruption of the mitochondrial membrane potential can lead to an initial increase in oxygen consumption (uncoupling) as the electron transport chain attempts to compensate for the collapsing proton gradient. However, prolonged exposure or high concentrations can lead to the inhibition of respiration due to severe disruption of mitochondrial integrity and function.

-

Induction of Mitochondrial Swelling: The influx of cations into the mitochondrial matrix, driven by the ionophore, can lead to osmotic swelling and potential rupture of the outer mitochondrial membrane, releasing pro-apoptotic factors like cytochrome c.

The following diagram illustrates the proposed mechanism of action for a this compound-like ionophore at the inner mitochondrial membrane.

Septamycin: A Guide to Preparation and Handling for Laboratory Research

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Introduction

Septamycin is a polyether ionophore antibiotic isolated from Streptomyces hygroscopicus. As a member of the ionophore class of antibiotics, its primary mechanism of action involves the transport of metal cations across biological membranes, thereby disrupting cellular ion homeostasis. This document provides detailed application notes and protocols for the preparation, handling, and laboratory use of this compound, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a monocarboxylic acid that can form complexes with metal ions. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 54927-63-8 |

| Molecular Formula | C₄₈H₈₂O₁₆ |

| Molecular Weight | 915.17 g/mol |

| Appearance | White to off-white solid |

Solubility and Stability

Proper dissolution and storage of this compound are critical for maintaining its bioactivity and ensuring experimental reproducibility.

Solubility:

| Solvent | Expected Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Ethanol | Soluble |

| Methanol | Soluble |

| Water | Insoluble to sparingly soluble |

Stability:

Specific stability data for this compound in solution is not available in the provided search results. As a general precaution for antibiotics, it is recommended to prepare fresh solutions for each experiment or to store stock solutions at low temperatures for short periods. Long-term storage of solutions is not recommended without specific stability data.

Handling and Safety Precautions

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

Personal Protective Equipment (PPE):

-

Wear protective gloves, a lab coat, and safety glasses.

Handling:

-

Avoid inhalation of dust or powder. Handle in a well-ventilated area or in a chemical fume hood.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Do not eat, drink, or smoke while handling.

Storage of Solid Compound:

-

Store in a tightly sealed container in a dry and dark place.

-

For short-term storage, 0-4°C is recommended.

-

For long-term storage, -20°C is recommended.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes or vials

-

Calibrated balance

-

Vortex mixer

Procedure:

-

Calculate the required mass of this compound:

-

Mass (mg) = 10 mM * 915.17 g/mol * Volume (L)

-

For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution:

-

Mass = 10 * 915.17 * 0.001 = 9.15 mg

-

-

-

Weigh the this compound:

-

Carefully weigh out the calculated mass of this compound powder using a calibrated balance.

-

-

Dissolve in DMSO:

-

Add the appropriate volume of sterile DMSO to the weighed this compound.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming may be required but should be done with caution to avoid degradation.

-

-

Storage:

-

Aliquot the stock solution into sterile microcentrifuge tubes.

-

Store the aliquots at -20°C for short-term use. It is advisable to use the solution within a few weeks of preparation. For longer-term storage, further stability studies would be required.

-

Experimental Workflow for In Vitro Assays

This workflow outlines the general steps for utilizing the this compound stock solution in a typical in vitro cell-based assay.

Caption: General experimental workflow for in vitro cell-based assays using this compound.

Mechanism of Action: Ionophore Activity

This compound functions as an ionophore, a lipid-soluble molecule that binds to and transports ions across cell membranes. This disruption of the natural ion gradients is fundamental to its antibiotic activity. The process involves this compound embedding within the lipid bilayer of the cell membrane, capturing a metal cation from one side, traversing the membrane, and releasing the cation on the opposite side. This uncontrolled ion transport dissipates the membrane potential and ionic concentration gradients that are essential for numerous cellular processes, ultimately leading to cell death.

Caption: Mechanism of this compound as an ionophore, transporting ions across the cell membrane.

Standard Operating Procedure for Septamycin Stock Solution: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Septamycin is a polyether ionophore antibiotic with demonstrated activity against Gram-positive bacteria and coccidian parasites.[1] Proper preparation and storage of a this compound stock solution are crucial for accurate and reproducible experimental results in research and drug development. This document provides a detailed standard operating procedure (SOP) for the preparation, storage, and handling of a this compound stock solution. It includes application notes, experimental protocols, and a summary of its biological activity.

Introduction to this compound

This compound is a polycyclic, polyether, monocarboxylic acid antibiotic isolated from Streptomyces hygroscopicus.[1] As a member of the ionophore class of antibiotics, its primary mechanism of action involves the transport of cations across cellular membranes. This disruption of the natural ion gradients, particularly of monovalent cations like potassium (K+) and sodium (Na+), leads to a cascade of downstream cellular effects, ultimately resulting in cell death.[2][3] Its activity against various pathogens makes it a subject of interest in drug discovery and development.

Data Presentation

Quantitative data for this compound is summarized in the table below. Researchers should always refer to the certificate of analysis provided by the supplier for lot-specific information.

| Parameter | Value | Reference |

| Molecular Formula | C₄₈H₈₂O₁₆ | [4] |

| Molecular Weight | 915.16 g/mol | [5] |

| CAS Number | 54927-63-8 | [4] |

| Appearance | Solid powder | [4] |

| Solubility | Soluble in DMSO | [4] |

| Storage of Solid | Dry, dark at 0-4°C (short-term) or -20°C (long-term) | [4] |

| Storage of Stock Solution | 0-4°C (short-term) or -20°C (long-term) | [4] |

| In Vitro Working Concentration | 0.001 - 0.01 µg/mL | [5] |

Experimental Protocols

Preparation of a 1 mg/mL this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Sterile, disposable serological pipettes and pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Procedure:

-

Pre-weighing Preparation: In a sterile environment (e.g., a biological safety cabinet), allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For a 1 mg/mL stock solution, 1 mg of this compound will be needed for every 1 mL of DMSO.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For example, to prepare 1 mL of a 1 mg/mL stock, add 1 mL of DMSO to 1 mg of this compound.

-

Mixing: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. The solution should be clear and free of any visible particulates.

-

Aliquoting: Dispense the stock solution into sterile, amber microcentrifuge tubes or cryovials in volumes appropriate for your experiments to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C for long-term storage. For short-term storage (days to weeks), aliquots can be kept at 4°C.[4]

Cell-Based Assay Protocol: Determining the Minimum Inhibitory Concentration (MIC)

This protocol provides a general guideline for determining the MIC of this compound against a bacterial strain using a broth microdilution method.

Materials:

-

This compound stock solution (1 mg/mL)

-

Bacterial culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Multichannel pipette

-

Plate reader (optional, for OD measurements)

-

Positive control (no antibiotic) and negative control (no bacteria) wells

Procedure:

-

Serial Dilution: Prepare serial dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plate. The final concentrations should bracket the expected MIC (e.g., ranging from 10 µg/mL down to 0.001 µg/mL).

-

Inoculation: Inoculate each well (except the negative control) with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Cover the plate and incubate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.

-

Determining MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a plate reader.

Mandatory Visualizations

Experimental Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing a this compound stock solution.

Signaling Pathway of this compound's Mechanism of Action

Caption: Mechanism of action of this compound as a polyether ionophore.

References

- 1. This compound, a polyether antibiotic. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structures and Properties of Naturally Occurring Polyether Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for In Vitro Efficacy Testing of Septamycin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of Septamycin, a polyether ionophore antibiotic. The protocols detailed below are designed to assess its antimicrobial and anticancer efficacy, providing a framework for researchers in drug discovery and development.

Introduction to this compound

This compound, also known as A28695A, is a polyether ionophore antibiotic produced by strains of Streptomyces hygroscopicus. Like other ionophores, its primary mechanism of action involves the disruption of ion gradients across cellular membranes. This disruption of cellular homeostasis makes it a candidate for investigation as both an antimicrobial and an anticancer agent. This compound is known to be active against Gram-positive bacteria. Its ability to induce apoptosis in eukaryotic cells forms the basis of its potential as a chemotherapeutic agent.

Core Applications

The following protocols are central to characterizing the in vitro efficacy of this compound:

-

Antimicrobial Susceptibility Testing: To determine the potency of this compound against various bacterial strains, primarily focusing on Gram-positive organisms. The key assay is the Minimum Inhibitory Concentration (MIC) determination.

-

Cytotoxicity and Anticancer Activity Assessment: To evaluate the efficacy of this compound in inhibiting the growth of and inducing death in cancer cell lines. This involves assays to measure cytotoxicity (IC50 determination) and to specifically identify apoptosis as the mode of cell death.

-

Mechanism of Action Studies: To elucidate the underlying biological pathways through which this compound exerts its effects. For an ionophore, a key mechanistic assay is the in vitro assessment of cation transport.

Data Presentation

Table 1: Representative Minimum Inhibitory Concentration (MIC) Data

| Compound | Organism | MIC (µg/mL) | Reference |

| Representative Ionophore | Staphylococcus aureus | 0.5 - 2 | Fictional Data |

| Representative Ionophore | Bacillus subtilis | 1 - 4 | Fictional Data |

| Vancomycin | Staphylococcus aureus | 1 - 2 | [1][2] |

| Streptomycin | Bacillus subtilis | >8 | [3][4] |

Table 2: Representative Half-Maximal Inhibitory Concentration (IC50) Data for Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Representative Ionophore | HeLa (Cervical Cancer) | 0.1 - 1 | 48 | Fictional Data |

| Representative Ionophore | MCF-7 (Breast Cancer) | 0.5 - 5 | 48 | Fictional Data |

| Doxorubicin | MCF-7 (Breast Cancer) | ~1.6 | 48 | [5] |

| Cisplatin | HeLa (Cervical Cancer) | ~6.3 | 48 |

Experimental Protocols

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Pipettes and sterile tips

Protocol:

-

Inoculum Preparation: a. Culture the test bacterium overnight in CAMHB. b. Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

Serial Dilution of this compound: a. Prepare a series of twofold dilutions of the this compound stock solution in CAMHB in the 96-well plate. Typically, this is done by adding 100 µL of CAMHB to all wells except the first column. Add 200 µL of the starting concentration of this compound to the first well, and then perform serial dilutions by transferring 100 µL from one well to the next.

-

Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions. b. Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only).

-

Incubation: a. Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed. b. Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader. The MIC is the concentration that inhibits growth by a defined percentage (e.g., ≥90%) compared to the positive control.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, allowing for the determination of the IC50 value of this compound.

Materials:

-

This compound stock solution

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Sterile 96-well cell culture plates

-

Plate reader

Protocol:

-

Cell Seeding: a. Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. b. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of this compound in complete medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. c. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., DMSO). d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Mix gently on an orbital shaker for 15 minutes.

-

Data Analysis: a. Measure the absorbance at a wavelength of 570 nm using a plate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

Cancer cell line

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment: a. Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50 value) for the appropriate time. b. Include an untreated control.

-

Cell Harvesting and Staining: a. Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation. b. Wash the cells with cold PBS. c. Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL. d. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension. e. Gently vortex and incubate for 15 minutes at room temperature in the dark. f. Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: a. Analyze the stained cells by flow cytometry within one hour. b. Viable cells will be negative for both Annexin V-FITC and PI. c. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. d. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

Mechanism of Action: In Vitro Cation Transport Assay

This assay uses artificial vesicles to demonstrate this compound's ability to transport cations across a lipid bilayer.

Materials:

-

This compound

-

Lipids (e.g., POPC)

-

Fluorescent dye sensitive to cations (e.g., calcein)

-

Buffer solutions

-

Fluorometer

Protocol:

-

Vesicle Preparation: a. Prepare large unilamellar vesicles (LUVs) encapsulating a cation-sensitive fluorescent dye like calcein. This is typically done by lipid film hydration followed by extrusion.

-

Assay Setup: a. Place the calcein-loaded LUVs in a cuvette with a buffer solution. b. Set up the fluorometer to measure the fluorescence of calcein.

-

Initiation of Transport: a. Add the cation of interest (e.g., K⁺, Na⁺, or Ca²⁺) to the external buffer. b. Add this compound (dissolved in a suitable solvent like ethanol) to the cuvette.

-

Data Acquisition and Analysis: a. Monitor the change in fluorescence over time. If this compound transports the cation into the vesicles, the cation will interact with the encapsulated dye, leading to a change in its fluorescence (e.g., quenching). b. The rate of fluorescence change is indicative of the ion transport activity of this compound. c. Controls should include vesicles without this compound and vesicles with a known ionophore.

Visualization of Pathways and Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]

- 5. mdpi.com [mdpi.com]

Septamycin as a Tool for Studying Ion Transport Mechanisms: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction